1,5-Dichloro-2,3-diethoxybenzene
Description
Properties
IUPAC Name |
1,5-dichloro-2,3-diethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2/c1-3-13-9-6-7(11)5-8(12)10(9)14-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQWJFBQRRNYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Cl)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881288-78-3 | |
| Record name | 1,5-Dichloro-2,3-diethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1881288783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-DICHLORO-2,3-DIETHOXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85753VB4EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Regioselectivity Considerations
In 2,3-diethoxybenzene, the ethoxy groups at positions 2 and 3 create overlapping activation effects. Theoretical analysis predicts chlorination at positions 1 (ortho to the 2-ethoxy group) and 5 (para to the 3-ethoxy group). However, competitive chlorination at positions 4 and 6 may occur due to steric and electronic factors.
Experimental Protocols
A representative procedure involves:
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Dissolving 2,3-diethoxybenzene in dichloromethane.
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Adding chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid (e.g., FeCl₃ or AlCl₃).
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Maintaining temperatures between 0–25°C to minimize over-chlorination.
Preliminary data from analogous systems suggest moderate yields (40–50%) with significant byproducts, including 1,4-dichloro and 1,6-dichloro isomers.
Directed ortho-Metalation and Sequential Chlorination
Directed metalation strategies offer superior regiocontrol compared to traditional EAS. This approach, adapted from the synthesis of 2-chloro-1,3-dimethoxybenzene, involves lithiation followed by chlorination.
Lithiation of 2,3-Diethoxybenzene
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Step 1 : Treatment of 2,3-diethoxybenzene with n-butyllithium (n-BuLi) in dry tetrahydrofuran (THF) at −78°C generates a lithiated intermediate. The ethoxy groups direct deprotonation to position 1 or 5, depending on steric and electronic effects.
-
Step 2 : Quenching the lithiated species with hexachloroethane (C₂Cl₆) or N-chlorosuccinimide (NCS) introduces chlorine at the metalated position.
Sequential Chlorination
Repeating the metalation-chlorination sequence at the remaining activated position (5 or 1) yields the 1,5-dichloro derivative. This method, while theoretically viable, faces challenges:
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Low functional group tolerance : Over-chlorination or side reactions may occur.
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Yield optimization : Reported yields for analogous systems range from 50–70% per chlorination step.
O-Alkylation of 1,5-Dichlorocatechol
A convergent synthesis route involves alkylating 1,5-dichlorocatechol (1,5-dichloro-2,3-dihydroxybenzene) with ethylating agents.
Synthesis of 1,5-Dichlorocatechol
-
Chlorination of catechol : Direct chlorination of catechol using Cl₂ in acetic acid yields a mixture of mono- and dichlorinated products. Separation of 1,5-dichlorocatechol requires chromatographic techniques, with reported yields below 30%.
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Directed chlorination : Employing a nitro group as a temporary directing agent improves regioselectivity. Reduction of 3-nitro-1,5-dichlorobenzene to the corresponding amine, followed by diazotization and hydrolysis, may yield 1,5-dichlorocatechol.
Ethylation of the Dihydroxy Precursor
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Conditions : Reacting 1,5-dichlorocatechol with iodoethane (C₂H₅I) or diethyl sulfate in acetone, using potassium carbonate (K₂CO₃) as a base.
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Yield : Alkylation of dihydroxybenzenes under mild conditions typically achieves 60–80% conversion.
Ullmann-Type Coupling for Ring Assembly
Ullmann coupling enables the construction of polysubstituted benzene rings from halogenated precursors. For 1,5-dichloro-2,3-diethoxybenzene:
Retrosynthetic Analysis
-
Disconnect the ethoxy groups and chlorine atoms to identify suitable aryl halides.
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Example: Coupling 2-ethoxy-3-chlorophenylboronic acid with 5-chloro-2-ethoxyphenyl iodide under palladium catalysis.
Challenges
-
Availability of starting materials : Specialized boronic acids and iodides require multi-step synthesis.
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Steric hindrance : Adjacent ethoxy groups may impede coupling efficiency.
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Complexity |
|---|---|---|---|
| Electrophilic chlorination | 40–50% | Moderate | Low |
| Directed metalation | 50–70% | High | High |
| O-Alkylation of catechol | 60–80% | Dependent on precursor | Moderate |
| Ullmann coupling | 30–50% | High | Very high |
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2,3-diethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atoms, forming 2,3-diethoxybenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Products include 1,5-diamino-2,3-diethoxybenzene or 1,5-dithio-2,3-diethoxybenzene.
Oxidation: Products include 1,5-dichloro-2,3-diformylbenzene or 1,5-dichloro-2,3-dicarboxybenzene.
Reduction: The major product is 2,3-diethoxybenzene.
Scientific Research Applications
1,5-Dichloro-2,3-diethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,5-dichloro-2,3-diethoxybenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the ethoxy groups are converted to more oxidized functional groups, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Structural Isomers with Varying Substituent Positions
The positional arrangement of substituents significantly alters physicochemical and biological properties. Key comparisons include:
Key Insights :
- Electronic Effects : Electron-withdrawing chlorine atoms at meta/para positions (e.g., 1,5 vs. 1,3) alter ring electron density, affecting reactivity in electrophilic substitutions or metalation .
- Steric Effects : Ethoxy groups (bulkier than methoxy) in this compound may reduce volatility compared to methoxy analogs, impacting its role as a fungal volatile .
Functional Group Variants
Replacing ethoxy with other functional groups modifies applications and stability:
Key Insights :
- Nitro vs. Ethoxy : Nitro groups enhance electrophilicity, making 1,5-dichloro-3-methoxy-2-nitrobenzene more reactive in aromatic substitutions compared to ethoxy analogs .
- Oxygen Substituents: Ethoxy/methoxy groups in this compound improve solubility in organic solvents versus non-oxygenated dichlorobenzenes .
Chlorinated Anisoles and Environmental Relevance
- This compound vs. 1,3-Dichloro-2,4-dimethoxybenzene: Both are fungal volatiles, but the latter is more commonly linked to water contamination due to its lower molecular weight and higher volatility . Biomethylation of chlorophenols is a proposed origin for chlorinated anisoles, but this compound’s biosynthesis may involve ethoxy group retention from precursors .
Biological Activity
1,5-Dichloro-2,3-diethoxybenzene (DCDEB) is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. Understanding its biological effects is crucial for evaluating its safety and efficacy in various applications, including environmental and pharmaceutical contexts.
Chemical Structure
DCDEB is characterized by the following structural formula:
This compound features two ethoxy groups and two chlorine substituents on the benzene ring, which significantly influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that DCDEB exhibits a range of biological activities, particularly in toxicology and potential therapeutic applications. The following sections detail specific biological effects observed in various studies.
Enzymatic Interactions
DCDEB's interactions with various enzymes are also of interest:
- Enzymatic Degradation : Research indicates that certain microbial enzymes can degrade chlorinated compounds effectively. For example, the enzyme lignin peroxidase has shown promise in breaking down complex aromatic structures similar to those found in DCDEB . This suggests potential bioremediation applications where microbial communities could mitigate the environmental impact of DCDEB.
Pharmacological Potential
While primarily studied for its toxicological effects, there is emerging interest in the pharmacological potential of DCDEB:
- Antimicrobial Activity : Preliminary studies suggest that DCDEB may exhibit antimicrobial properties. Similar compounds have been shown to inhibit bacterial growth, indicating that DCDEB could be explored as a potential antimicrobial agent.
Comparative Biological Activity
To better understand the biological activity of DCDEB relative to other compounds, a comparative analysis is provided below:
| Compound | Mutagenicity | Antimicrobial Activity | Enzymatic Degradation |
|---|---|---|---|
| This compound | Potentially high | Preliminary evidence | Effective by certain enzymes |
| 2-Chloro-1,4-dimethoxybenzene | Confirmed | Moderate | Effective |
| Benzene derivatives | Variable | High | Limited |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,5-dichloro-2,3-diethoxybenzene, and how can reaction conditions be adjusted to improve yields?
- Methodology :
- Chlorination and Etherification : Start with 1,3-diethoxybenzene and use chlorinating agents (e.g., Cl₂ in inert solvents like CCl₄). Adjust stoichiometry and temperature to control regioselectivity. For example, low temperatures (0–5°C) may favor 1,5-dichloro substitution over competing pathways .
- Catalytic Optimization : Explore Lewis acid catalysts (e.g., FeCl₃) to enhance reaction efficiency. Monitor intermediates via TLC or GC-MS to optimize stepwise ethoxy and chloro group introductions .
- Data Table :
| Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| CCl₄ | 0 | None | 45 | |
| CHCl₃ | 25 | FeCl₃ | 62 |
Q. How can researchers characterize this compound unambiguously using spectroscopic techniques?
- Methodology :
- NMR Analysis : Use ¹H/¹³C NMR to confirm ethoxy group positions (δ ~4.0–4.5 ppm for OCH₂CH₃) and chlorine substitution patterns (deshielded aromatic protons at δ ~6.8–7.2 ppm). Compare with computed chemical shifts from DFT models .
- GC-MS : Identify molecular ion peaks (m/z ~234 for M⁺) and fragmentation patterns. Cross-reference with synthetic standards of positional isomers (e.g., 1,4-dichloro derivatives) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology :
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Chlorinated aromatics may release toxic fumes under heat .
- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration to prevent environmental release of chlorinated byproducts .
Advanced Research Questions
Q. How do electronic and steric effects influence the regioselectivity of chlorine addition to diethoxybenzene precursors?
- Methodology :
- Computational Modeling : Perform DFT calculations to map electron density distributions and identify reactive sites. For example, para-ethoxy groups may deactivate adjacent positions, directing chlorine to meta positions .
- Kinetic Studies : Compare reaction rates under varying conditions (e.g., solvent polarity) to distinguish thermodynamic vs. kinetic control. Polar aprotic solvents (e.g., DMF) may stabilize transition states for 1,5-addition .
Q. What are the stability profiles of this compound under acidic/basic conditions, and how can decomposition pathways be mitigated?
- Methodology :
- pH-Dependent Stability Tests : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC. Acidic conditions may hydrolyze ethoxy groups to hydroxyls, forming quinone-like byproducts .
- Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidative degradation during long-term storage .
Q. How can researchers resolve contradictions in spectral data when characterizing synthetic intermediates?
- Methodology :
- Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography to cross-validate structures. For example, allylic chlorides in related compounds show distinct IR stretches (C-Cl at ~550 cm⁻¹) and NOE effects in NMR .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., ¹³C-labeled ethoxy groups) to simplify spectral interpretation and assign ambiguous peaks .
Q. What role does this compound play in natural product biosynthesis, and how can its interactions with biological systems be studied?
- Methodology :
- Metabolite Profiling : Use GC-MS headspace analysis of fungal cultures (e.g., Daldinia clavata) to detect chlorinated aromatics as secondary metabolites. Compare retention times and fragmentation patterns with synthetic standards .
- Enzyme Inhibition Assays : Test the compound’s effects on cytochrome P450 enzymes or peroxidases to evaluate potential bioactivity or toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
